molecular formula C8H9N3S B14150279 N,N-Dimethyl-1,2,3-benzothiadiazol-5-amine CAS No. 88888-92-0

N,N-Dimethyl-1,2,3-benzothiadiazol-5-amine

Cat. No.: B14150279
CAS No.: 88888-92-0
M. Wt: 179.24 g/mol
InChI Key: VVFATVUNWAIINT-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1,2,3-benzothiadiazol-5-amine is a chemical compound that belongs to the class of benzothiadiazoles. Benzothiadiazoles are heterocyclic compounds containing a benzene ring fused to a thiadiazole ring. These compounds are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-1,2,3-benzothiadiazol-5-amine can be synthesized through several methods. One common method involves the diazotization of 2-aminothiophenol followed by reaction with dimethylamine. The reaction typically occurs under acidic conditions with sodium nitrite as the diazotizing agent .

Industrial Production Methods

Industrial production of this compound often involves large-scale diazotization reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1,2,3-benzothiadiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-1,2,3-benzothiadiazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1,2,3-benzothiadiazol-5-amine involves its interaction with specific molecular targets. The compound can act as an electron acceptor in organic electronic materials, facilitating charge transfer processes. In biological systems, it may interact with cellular proteins and enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

N,N-Dimethyl-1,2,3-benzothiadiazol-5-amine can be compared with other benzothiadiazole derivatives:

This compound is unique due to its specific substitution pattern, which imparts distinct electronic and chemical properties, making it valuable for various applications.

Properties

CAS No.

88888-92-0

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

N,N-dimethyl-1,2,3-benzothiadiazol-5-amine

InChI

InChI=1S/C8H9N3S/c1-11(2)6-3-4-8-7(5-6)9-10-12-8/h3-5H,1-2H3

InChI Key

VVFATVUNWAIINT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)SN=N2

Origin of Product

United States

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